molecular formula C25H24N2O3S B11645158 2-{3-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11645158
M. Wt: 432.5 g/mol
InChI Key: QDHDBRCPZSAZJO-UHFFFAOYSA-N
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Description

2-{3-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines phenyl, ethoxy, and benzothieno pyrimidinone moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{3-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 3-methylphenol, which is then reacted with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is further reacted with 3-bromophenyl ethyl ether to obtain 3-[2-(3-methylphenoxy)ethoxy]phenyl bromide. The final step involves the cyclization of this intermediate with 2-aminothiophenol and a suitable catalyst to form the desired compound under controlled conditions.

Industrial production methods for this compound would likely involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The process would also include purification steps, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

2-{3-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or ethoxy groups, allowing for the introduction of different substituents. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-{3-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It may have potential as a biochemical probe or tool for studying specific biological pathways or interactions.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: The compound’s unique structure may make it useful in the development of new materials or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 2-{3-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects could be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-{3-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other benzothieno pyrimidinone derivatives and phenoxyethoxy-substituted compounds. These compounds may share similar structural features but differ in their specific substituents or functional groups, leading to variations in their chemical and biological properties.

Some similar compounds include:

  • 2-{3-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{3-[2-(3-chlorophenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{3-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

benzothieno[2,3-d]pyrimidin-4(3H)-one.

Properties

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[3-[2-(3-methylphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H24N2O3S/c1-16-6-4-8-18(14-16)29-12-13-30-19-9-5-7-17(15-19)23-26-24(28)22-20-10-2-3-11-21(20)31-25(22)27-23/h4-9,14-15H,2-3,10-13H2,1H3,(H,26,27,28)

InChI Key

QDHDBRCPZSAZJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3

Origin of Product

United States

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